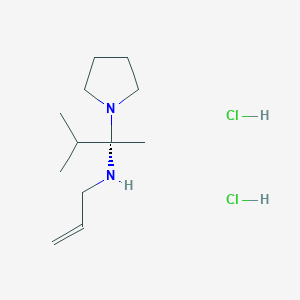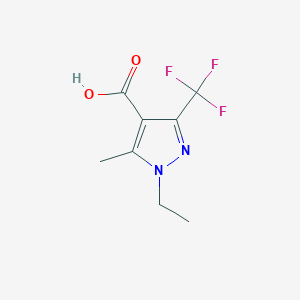
4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a tolyl group, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of β-ketonitriles, malononitrile, or alkylidenemalononitriles with hydrazines . One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as manganese acetate tetrahydrate . The reaction is usually carried out in water at room temperature, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods.
化学反応の分析
Types of Reactions
4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted aromatic compounds.
科学的研究の応用
4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
5-Amino-1-(4-methylphenyl)pyrazole: Similar structure but lacks the benzoic acid moiety.
5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Contains additional substituents on the pyrazole ring.
5-Amino-1-pyrazinyl-3-carboxamidopyrazole: Different substituents on the pyrazole ring and additional functional groups.
Uniqueness
The uniqueness of 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the benzoic acid moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications .
特性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
4-[5-amino-4-(3-methylphenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-2-4-13(9-11)15-10-19-20(16(15)18)14-7-5-12(6-8-14)17(21)22/h2-10H,18H2,1H3,(H,21,22) |
InChIキー |
VEAPLCFUWKBSPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)













